5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one
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Overview
Description
5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFMP, and it belongs to the class of pyridinones.
Mechanism of Action
The mechanism of action of TFMP involves its interaction with the target enzyme. TFMP binds to the active site of the enzyme, thereby inhibiting its activity. The inhibition of the enzyme results in the modulation of various cellular processes, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
TFMP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that TFMP inhibits the activity of various enzymes, including protein kinases and phosphatases. TFMP has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that TFMP exhibits anti-inflammatory and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
TFMP has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. TFMP also exhibits high potency and selectivity for its target enzymes, making it an attractive candidate for drug development. However, the limitations of TFMP include its stability and solubility, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on TFMP. One of the most significant directions is the development of new drugs based on TFMP for the treatment of various diseases. Another direction is the study of the structure-activity relationship of TFMP to identify more potent and selective inhibitors of target enzymes. Additionally, the use of TFMP as a tool for studying the function of target enzymes in various cellular processes can also be explored.
Synthesis Methods
TFMP can be synthesized using various methods, including the reaction of 2-chloro-5-nitropyridine with 2-methoxy-1,1,2,2-tetrafluoroethanol in the presence of a base. Another method involves the reaction of 2-chloro-5-nitropyridine with 2-methoxy-1,1,2,2-tetrafluoroethanol in the presence of a reducing agent such as iron powder. The yield of TFMP depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
TFMP has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of TFMP is in the field of medicinal chemistry. TFMP has been shown to exhibit potent inhibitory activity against various enzymes, including kinases and phosphatases. This property makes it an attractive candidate for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and inflammation.
Properties
IUPAC Name |
5-(1,1,2,2-tetrafluoro-2-methoxyethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2/c1-15-8(11,12)7(9,10)5-2-3-6(14)13-4-5/h2-4H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDUUONYTNATQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CNC(=O)C=C1)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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